Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is a synthetic organic compound that features a trifluoromethyl group, a benzoylamino group, and a diisopropoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoylamino Group: This step involves the reaction of an appropriate amine with benzoyl chloride under basic conditions to form the benzoylamino intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Diisopropoxyphosphoryl Group: This step involves the reaction of a suitable phosphorylating agent, such as diisopropyl phosphorochloridate, with the intermediate compound.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, while the phosphoryl group might influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzoylamino)-2-(phosphoryl)-3,3,3-trifluoropropanoate: Lacks the diisopropoxy groups, potentially altering its reactivity and properties.
Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3-difluoropropanoate: Contains fewer fluorine atoms, which might affect its chemical behavior and applications.
Uniqueness
Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the diisopropoxyphosphoryl group provides steric hindrance and potential for specific interactions.
Properties
IUPAC Name |
ethyl 2-benzamido-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3NO6P/c1-6-26-16(24)17(18(19,20)21,22-15(23)14-10-8-7-9-11-14)29(25,27-12(2)3)28-13(4)5/h7-13H,6H2,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPDIXAEJFDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)P(=O)(OC(C)C)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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